molecular formula C15H11FN2S B074462 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 1427-09-4

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B074462
CAS No.: 1427-09-4
M. Wt: 270.3 g/mol
InChI Key: HXVFUSRCVKYALB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a synthetic small molecule based on the 1,3-thiazole scaffold, a heterocycle of significant importance in medicinal chemistry and drug discovery. This compound features a 2-amine group linked to a phenyl ring and a 4-fluorophenyl substituent at the 4-position of the thiazole core. The strategic incorporation of fluorine is known to influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the development of novel bioactive agents . Compounds with this structural framework have demonstrated a wide range of promising pharmacological activities in scientific research. Notably, closely related 2-aminothiazole derivatives have been investigated for their antifungal and antibiofilm properties , particularly against Candida albicans biofilms, which are a major clinical concern due to their inherent resistance to conventional therapies . Furthermore, the 2-aminothiazole core is a recognized privileged structure in anticancer research , with studies showing potential antiproliferative effects against challenging targets such as breast cancer cells . The scaffold's versatility also extends to antiviral applications , serving as a key moiety in the design of non-nucleoside inhibitors for targets like the Hepatitis C virus . The molecule's mechanism of action is often attributed to its ability to interact with enzymatic targets and biological polymers; the 2-amine group can act as a hydrogen bond donor and acceptor, facilitating binding to receptor sites, and can also be utilized to form metal complexes or create Schiff bases for further chemical derivatization . Researchers utilize this compound as a key intermediate in the synthesis of more complex derivatives and for probing biological pathways. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFUSRCVKYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361639
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-09-4
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Synthesis of 4-Fluorophenacyl Bromide :

    • 4-Fluoroacetophenone (1.0 mmol) is dissolved in glacial acetic acid (5 mL) at 0°C.

    • Bromine (1.2 mmol) in acetic acid is added dropwise over 30 minutes.

    • The mixture is stirred at room temperature for 2 hours, quenched on ice, and filtered to obtain 4-fluorophenacyl bromide as a white solid (yield: 85–90%).

  • Cyclization with N-Phenylthiourea :

    • Equimolar quantities of 4-fluorophenacyl bromide (1.0 mmol) and N-phenylthiourea (1.0 mmol) are refluxed in ethanol (10 mL) for 30–60 minutes.

    • The reaction progress is monitored via TLC (toluene:ethyl acetate, 3:1).

    • The product is filtered, washed with cold ethanol, and recrystallized from methanol to yield the title compound as a pale-yellow solid (yield: 82–88%).

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization and elimination of HBr (Fig. 1). The electron-withdrawing fluorine substituent enhances the electrophilicity of the phenacyl bromide, facilitating faster cyclization.

Reaction Conditions and Procedure

  • In Situ Generation of Phenacyl Bromide :

    • 4-Fluoroacetophenone (1.0 mmol) is treated with bromine (1.2 mmol) in acetic acid at 0°C, as described in Route 1.

  • Coupling with Phenyl Isothiocyanate :

    • The crude 4-fluorophenacyl bromide is directly reacted with phenyl isothiocyanate (1.0 mmol) in ethanol (10 mL) under reflux for 2 hours.

    • The product is isolated via filtration and purified by column chromatography (hexane:ethyl acetate, 4:1) to afford the target compound (yield: 75–80%).

Advantages and Limitations

  • Advantages : Eliminates the need for isolating phenacyl bromide, reducing reaction time.

  • Limitations : Lower yield compared to Route 1 due to competing side reactions.

Characterization and Analytical Data

Physical and Spectroscopic Properties

PropertyValue/Description
Molecular Formula C₁₅H₁₁FN₂S
Molecular Weight 270.32 g/mol
Melting Point 140–142°C
Rf Value 0.84 (toluene:ethyl acetate, 3:1)
IR (KBr, cm⁻¹) 3371 (N–H), 1604 (C=N), 1110 (C–F)
¹H NMR (DMSO-d₆, δ) 10.46 (s, 1H, NH), 7.98–7.85 (m, 4H, ArH), 7.35 (s, 1H, thiazole CH), 7.28–7.12 (m, 5H, ArH)
¹³C NMR (DMSO-d₆, δ) 164.1 (C=N), 163.3 (C–F), 131.5–115.8 (ArC)
Mass (m/z) 270.1 [M+H]⁺

Data compiled from Refs.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Yield 82–88%75–80%
Reaction Time 1–1.5 hours2–3 hours
Purification Method RecrystallizationColumn Chromatography
Purity >95%90–92%

Route 1 is preferred for large-scale synthesis due to higher yields and simpler purification, whereas Route 2 offers a one-pot alternative for rapid screening.

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (82–88%) compared to dimethylformamide (DMF, 70–75%) due to better solubility of intermediates.

  • Reflux vs. Room Temperature : Reflux accelerates cyclization (30–60 minutes) versus 6–8 hours at room temperature.

Role of Substituents

  • Electron-withdrawing groups (e.g., fluorine) on the phenacyl bromide enhance electrophilicity, reducing reaction time.

  • Steric hindrance from bulky aryl groups in thioureas may necessitate longer reaction times or higher temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit the activity of tyrosine kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Findings:

Electron-Withdrawing Groups Enhance Bioactivity: The 4-fluorophenyl group improves antibacterial activity due to its electron-withdrawing nature, enhancing membrane penetration . Substitution with a 4-nitrophenoxy group (as in ) introduces anthelmintic activity, likely through interference with helminth energy metabolism.

Chlorophenyl vs. Fluorine, being smaller and less lipophilic, retains antibacterial efficacy with reduced cytotoxicity .

Amine Modifications :

  • Propargyl groups (N-propargyl in ) enhance solubility and enable click chemistry for targeted drug delivery.
  • Bulky substituents like 3-chloro-2-methylphenyl (in ) improve antibacterial potency but may reduce oral bioavailability.

Structural and Spectral Comparisons

Property 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 4-(4-Nitrophenyl)thiazol-2-amine
Melting Point (°C) 178–180 162–164 180–182
¹H NMR (δ, aromatic protons) 7.03–7.68 (m) 7.25–7.89 (m) 8.10–8.45 (d, J=8.4 Hz)
IR (C=S stretch, cm⁻¹) Not observed 1243–1258 Not applicable
Biological Target Bacterial membranes Undefined Nitric oxide synthase

Notable Observations:

  • The absence of a C=S stretch in this compound (vs. 1243–1258 cm⁻¹ in dichlorophenyl derivatives ) confirms its stable thiazole ring without tautomeric shifts.
  • Nitrophenyl derivatives (e.g., ) exhibit strong deshielding in ¹H NMR due to electron-withdrawing effects, correlating with anti-inflammatory activity.

Mechanistic Insights

  • Antibacterial Action : Fluorophenyl thiazoles disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), as demonstrated in molecular docking studies .
  • Anthelmintic Activity: Nitrophenoxy derivatives (e.g., ) likely target β-tubulin in helminths, analogous to albendazole.
  • Anti-inflammatory Potential: Chlorophenyl analogs (e.g., ) show COX-2 selectivity in silico, with IC₅₀ values comparable to celecoxib.

Biological Activity

4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring a fluorophenyl group and a thiazole moiety, suggests diverse interactions with biological targets.

The compound is characterized by the following structural formula:

Chemical Structure C13H10FN3S\text{Chemical Structure }C_{13}H_{10}FN_{3}S
  • Molecular Weight: 253.30 g/mol
  • Purity: >95% (as per commercial sources)

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of various thiazole derivatives, including this compound. It has been shown to exhibit significant activity against Gram-positive and Gram-negative bacteria.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable inhibition against Staphylococcus aureus and Chromobacterium violaceum. The zones of inhibition were measured as follows:

Compound Zone of Inhibition (mm) Bacterial Strain
This compound20.5 ± 0.4Staphylococcus aureus
This compound17.0 ± 0.3Chromobacterium violaceum
Streptomycin (20 µg/disc)36.6 ± 0.3Staphylococcus aureus
Streptomycin (20 µg/disc)29.1 ± 0.2Chromobacterium violaceum

These results indicate that while the compound shows promising antibacterial activity, it is less effective than the standard antibiotic Streptomycin .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Compounds similar to this compound have been reported to inhibit cancer cell proliferation in various cell lines.

Case Studies

  • Study on A549 Cells : A study investigated the effect of thiazole derivatives on A549 lung cancer cells. The compounds were found to induce apoptosis and inhibit cell growth significantly.
  • Caco-2 Cells : Another study evaluated the effects on Caco-2 cells (a model for colorectal cancer). The results indicated that thiazole derivatives could disrupt cellular pathways involved in cancer progression.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancerous cells:

  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits protein synthesis through interaction with ribosomal RNA.
  • Anticancer Mechanism : The anticancer effects are likely mediated through the induction of apoptosis via mitochondrial pathways, as well as inhibition of key signaling pathways involved in cell proliferation.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of α-diazoketones with thiourea derivatives. Key optimization steps include:

  • Solvent selection : PEG-400 has been used as a green solvent to enhance reaction rates and yield (e.g., 82% yield under reflux) .
  • Temperature control : Maintaining 90–100°C during reflux ensures complete conversion while minimizing side reactions .
  • Catalyst-free conditions : Eliminating catalysts reduces purification complexity and improves atom economy .
  • Workup : Precipitation via pH adjustment (e.g., ammonia solution) followed by recrystallization from DMSO/water mixtures enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

  • ¹H/¹³C NMR :
    • Thiazole protons appear as singlets near δ 6.55–6.73 ppm.
    • Fluorophenyl protons show coupling patterns (e.g., δ 7.03–7.80 ppm, J = 8–21 Hz for para-substituted fluorine) .
    • Aromatic carbons adjacent to fluorine exhibit deshielding (δ ~162.5 ppm, J = 248 Hz for C-F coupling) .
  • Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 217–361, with sodium/potassium adducts confirming molecular weight .
  • IR spectroscopy : N-H stretches (3425 cm⁻¹) and C-S vibrations (744 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software is recommended for refinement?

  • Crystal structure determination : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in thiazole-amine moieties) .
  • Software tools :
    • SHELX suite : SHELXL is widely used for small-molecule refinement, while SHELXS/SHELXD aid in solving phase problems .
    • ORTEP-3 : Provides graphical visualization of thermal ellipsoids and molecular geometry .
  • Challenges : Twinned crystals or low-resolution data may require iterative refinement and validation via R-factor analysis .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Case example : Derivatives with 4-fluorophenyl groups show variable antibacterial activity (e.g., Compound 9 vs. 10 in ).
  • Resolution strategies :
    • Dose-response profiling : Confirm activity thresholds using multiple assays (e.g., MIC vs. IC₅₀) .
    • Crystallographic alignment : Compare binding conformations via molecular docking to identify steric/electronic mismatches .
    • Metabolic stability assays : Assess whether contradictory results arise from differential cytochrome P450 metabolism .

Q. What computational methods predict the compound’s interactions with biological targets, and how can in silico models guide synthesis?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to tubulin (targeted in thiazole-based inhibitors) .
  • Pharmacophore modeling : Identify essential motifs (e.g., fluorophenyl for lipophilicity, thiazole-amine for hydrogen bonding) .
  • ADMET prediction : Tools like SwissADME evaluate logP (≈3.2) and BBB permeability to prioritize synthesizable analogs .

Data Contradiction Analysis

Q. How can discrepancies in reported antimicrobial efficacy be reconciled across studies?

  • Source comparison : Verify assay conditions (e.g., Gram-positive vs. Gram-negative bacterial strains in vs. 15).
  • Purity validation : HPLC traces (≥95% purity) and elemental analysis (e.g., C, H, N within 0.4% of theoretical) exclude impurities as confounding factors .
  • Synergistic effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to clarify standalone vs. enhanced activity .

Methodological Resources

  • Spectral databases : PubChem (CID 714203-98-2) and Acta Crystallographica provide reference NMR/X-ray data .
  • Synthesis protocols : Green chemistry approaches (e.g., PEG-400 mediated reactions) are documented in .

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